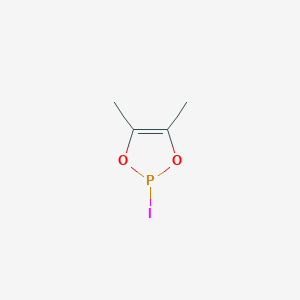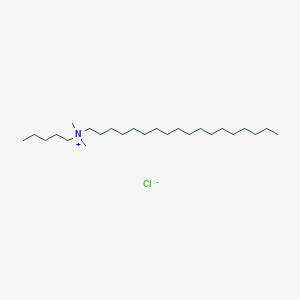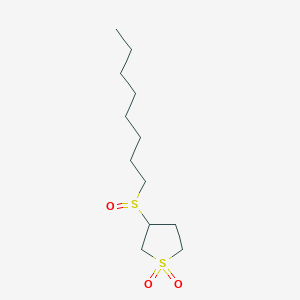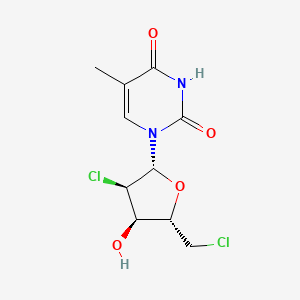
2',5'-Dichloro-5'-deoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5’-Dichloro-5’-deoxythymidine is a synthetic derivative of thymidine, a nucleoside that is a fundamental building block of DNA. This compound is characterized by the presence of chlorine atoms at the 2’ and 5’ positions and the absence of a hydroxyl group at the 5’ position. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-5’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,5’-Dichloro-5’-deoxythymidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 2’,5’-Dichloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride can produce dechlorinated analogs.
Aplicaciones Científicas De Investigación
2’,5’-Dichloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2’,5’-Dichloro-5’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Thymidine: The parent compound, naturally occurring in DNA.
2’-Deoxy-5-methyluridine: Another thymidine analog with a methyl group at the 5’ position.
Azidothymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
Uniqueness: 2’,5’-Dichloro-5’-deoxythymidine is unique due to the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
85254-35-9 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O4 |
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N2O4/c1-4-3-14(10(17)13-8(4)16)9-6(12)7(15)5(2-11)18-9/h3,5-7,9,15H,2H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
CSJFOEWFKYZXSU-JXOAFFINSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


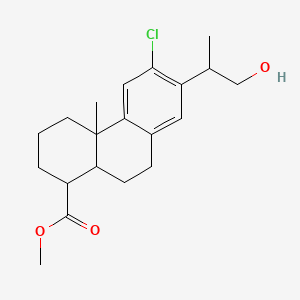

![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
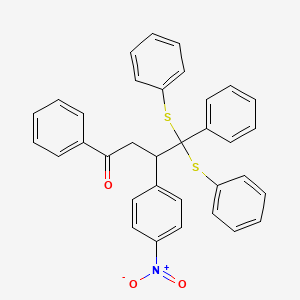
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
